molecular formula C12H14O3 B12565833 (1R)-1-(4-Acetylphenyl)ethyl acetate CAS No. 185144-39-2

(1R)-1-(4-Acetylphenyl)ethyl acetate

Cat. No.: B12565833
CAS No.: 185144-39-2
M. Wt: 206.24 g/mol
InChI Key: RHIRURAREZOQLU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(4-Acetylphenyl)ethyl acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Acetylphenyl)ethyl acetate can be achieved through several methods. One common approach involves the esterification of (1R)-1-(4-Acetylphenyl)ethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as extractive distillation and membrane separation can further improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Acetylphenyl)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.

Major Products Formed

Scientific Research Applications

(1R)-1-(4-Acetylphenyl)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .

Mechanism of Action

The mechanism of action of (1R)-1-(4-Acetylphenyl)ethyl acetate involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition or activation of enzymes, receptors, or signaling pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it may interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-Methylphenyl)ethyl acetate: Similar structure but with a methyl group instead of an acetyl group.

    (1R)-1-(4-Hydroxyphenyl)ethyl acetate: Contains a hydroxy group instead of an acetyl group.

    (1R)-1-(4-Methoxyphenyl)ethyl acetate: Features a methoxy group in place of the acetyl group.

Uniqueness

(1R)-1-(4-Acetylphenyl)ethyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

185144-39-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

[(1R)-1-(4-acetylphenyl)ethyl] acetate

InChI

InChI=1S/C12H14O3/c1-8(13)11-4-6-12(7-5-11)9(2)15-10(3)14/h4-7,9H,1-3H3/t9-/m1/s1

InChI Key

RHIRURAREZOQLU-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)C)OC(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C)OC(=O)C

Origin of Product

United States

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